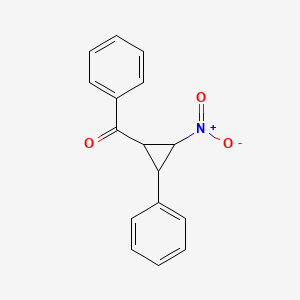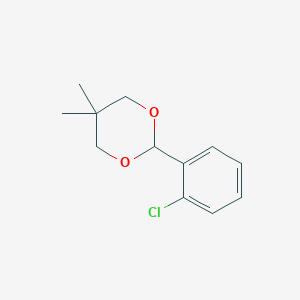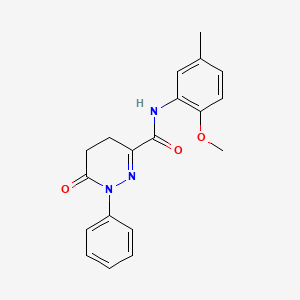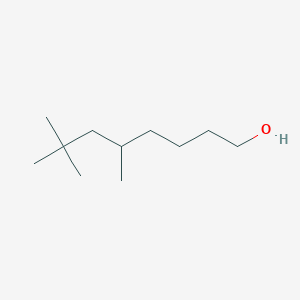
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is a chemical compound that belongs to the class of diazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, forming a diazaphosphinane ring. The compound also contains two 4-chlorobenzyl groups and a chlorine atom attached to the phosphorus atom, along with an oxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide typically involves the reaction of 4-chlorobenzylamine with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphorus trichloride. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for the addition of reagents and control of reaction conditions. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The chlorine atom attached to the phosphorus can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted diazaphosphinanes, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but lacks the chlorine atom on the phosphorus.
2-Chloro-1,3-bis(4-methylbenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but has methyl groups instead of chlorine on the benzyl groups.
Uniqueness
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is unique due to the presence of both chlorine atoms on the benzyl groups and the phosphorus atom. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other diazaphosphinanes.
Propriétés
Numéro CAS |
6533-30-8 |
|---|---|
Formule moléculaire |
C17H18Cl3N2OP |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
2-chloro-1,3-bis[(4-chlorophenyl)methyl]-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C17H18Cl3N2OP/c18-16-6-2-14(3-7-16)12-21-10-1-11-22(24(21,20)23)13-15-4-8-17(19)9-5-15/h2-9H,1,10-13H2 |
Clé InChI |
JLJPNMVKWKBOOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(=O)(N(C1)CC2=CC=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
